2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C11H10N2OS. It is characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-mercapto-4,6-dichloropyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group can be substituted by nucleophiles such as amines or hydrazines.
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Alkylation and Acylation: The nitrogen atoms in the pyrimidine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or hydrazine in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Alkylation/Acylation: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Nucleophilic Substitution: 2-Morpholino-6-phenyl-1H-pyrimidin-4-one.
Oxidation: 2-Methylsulfinyl-6-phenyl-1H-pyrimidin-4-one.
Alkylation/Acylation: N-alkyl or N-acyl derivatives of the pyrimidine ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds have similar structures but with polyfluoroalkyl groups instead of a phenyl group.
2-Methylsulfanyl-4,6-diphenylpyrimidine: This compound has an additional phenyl group at the 4-position.
Uniqueness
2-Methylsulfanyl-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and a phenyl group on the pyrimidine ring makes it a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-methylsulfanyl-6-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZOQNANLSNMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.